3-Hydroxy-4,4-dimethyl-2-cyclobutenone

Description

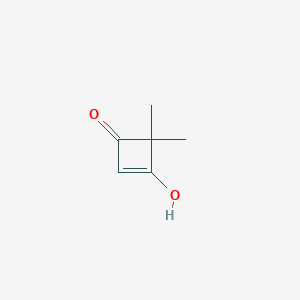

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

3-hydroxy-4,4-dimethylcyclobut-2-en-1-one |

InChI |

InChI=1S/C6H8O2/c1-6(2)4(7)3-5(6)8/h3,7H,1-2H3 |

InChI Key |

YBDQYYSBKZGEFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=CC1=O)O)C |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Analytical Methodologies for 3 Hydroxy 4,4 Dimethyl 2 Cyclobutenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 3-Hydroxy-4,4-dimethyl-2-cyclobutenone, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The vinyl proton (=CH) on the cyclobutenone ring would likely appear as a singlet in the olefinic region. The hydroxyl (-OH) proton is also expected to be a singlet, though its chemical shift can be highly variable depending on the solvent and concentration. The two methyl groups at the C4 position are chemically equivalent and would therefore produce a single, sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the ketone is expected to have the most downfield chemical shift. The two olefinic carbons (C=C) would appear in the vinyl region, with the carbon bearing the hydroxyl group resonating at a more downfield position. The quaternary carbon atom bonded to the two methyl groups would also be readily identifiable. The two equivalent methyl carbons would give rise to a single signal in the upfield region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Vinyl-H | 5.5 - 6.5 | Singlet |

| ¹H | Hydroxyl-H | Variable (1-5) | Singlet |

| ¹H | Methyl-H (2 x CH₃) | 1.2 - 1.5 | Singlet |

| ¹³C | Carbonyl (C=O) | 190 - 210 | - |

| ¹³C | Olefinic (C-OH) | 140 - 160 | - |

| ¹³C | Olefinic (C-H) | 120 - 140 | - |

| ¹³C | Quaternary (C(CH₃)₂) | 40 - 60 | - |

| ¹³C | Methyl (2 x CH₃) | 20 - 30 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. ksu.edu.salibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1750-1780 cm⁻¹ for strained cyclobutenones. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) stretching vibration. The carbon-carbon double bond (C=C) stretch within the ring would likely appear around 1600-1650 cm⁻¹. Stretching and bending vibrations for C-H bonds in the methyl and vinyl groups would also be present.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa Therefore, the symmetric C=C double bond and the C-C single bonds of the cyclobutene (B1205218) ring are expected to show strong signals in the Raman spectrum. The C=O stretch is also Raman active. The O-H stretch, however, is typically a weak scatterer in Raman spectroscopy. ksu.edu.sa This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for comprehensive vibrational analysis. libretexts.org

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3200-3600 | 3200-3600 | Broad, Strong (IR); Weak (Raman) |

| C-H Stretch | Methyl/Vinyl | 2850-3100 | 2850-3100 | Medium-Strong |

| C=O Stretch | Ketone | 1750-1780 | 1750-1780 | Strong |

| C=C Stretch | Alkene | 1600-1650 | 1600-1650 | Medium (IR); Strong (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways for cyclobutane (B1203170) derivatives often involve the cleavage of substituents and the opening of the four-membered ring. nih.govmdpi.com For this specific compound, likely fragmentation would include:

Alpha-cleavage: The cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (CH₃•) or the formation of an acylium ion.

Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as carbon monoxide (CO) is a common fragmentation pathway for cyclic ketones. libretexts.org Loss of a water molecule (H₂O) from the hydroxyl group is also possible.

Ring Opening: The strained cyclobutene ring can open, followed by further fragmentation. This can lead to a variety of smaller charged fragments.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - CO]⁺ | Loss of carbon monoxide |

| 83 | [M - CO - CH₃]⁺ | Loss of CO followed by loss of a methyl radical |

| 57 | [C₃H₅O]⁺ | Acylium ion from α-cleavage |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its precise molecular geometry. mdpi.com The data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. For derivatives, this technique can confirm stereochemistry and reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. researchgate.net While specific data for the title compound is not available, a related substituted cyclobutane derivative provides an example of the type of data obtained. researchgate.net

Table 4: Example Crystallographic Data for a Substituted Hydrazide Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| Volume (ų) | 1134.54(13) |

| Z (molecules/unit cell) | 4 |

Data from a related N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide compound to illustrate typical parameters. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds. rsc.org

For determining the purity of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound's purity can be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

While this compound itself is achiral, many of its derivatives synthesized for biological applications are chiral. For these chiral derivatives, determining the enantiomeric excess (ee) is crucial. This is accomplished using chiral HPLC, which involves a chiral stationary phase (CSP). csfarmacie.czkoreascience.kr The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. The choice of the specific CSP and mobile phase is critical for achieving good separation. nih.gov

Theoretical and Computational Studies on 3 Hydroxy 4,4 Dimethyl 2 Cyclobutenone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for investigating the geometry, reaction mechanisms, and electronic properties of organic molecules like 3-Hydroxy-4,4-dimethyl-2-cyclobutenone. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. By optimizing the geometry of this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for validation. For instance, studies on similar cyclobutenone derivatives, such as 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, have shown that DFT calculations can accurately reproduce experimental geometries, with minor deviations often attributed to crystal packing effects in the solid state. researchgate.net

| Property | Description | Expected Trend for this compound |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | Expected to be around 1.21 Å, typical for a conjugated ketone. |

| Bond Length (C=C) | The distance between the double-bonded carbons in the ring. | Expected to be around 1.35 Å. |

| Bond Angle (C-C(OH)-C) | The angle around the carbon atom bearing the hydroxyl group. | Influenced by ring strain and substituent bulk. |

| Dipole Moment | A measure of the molecule's overall polarity. | A significant dipole moment is expected due to the polar C=O and O-H groups. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. This involves identifying reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction, which governs the reaction rate.

Rearrangements : Thermal rearrangements of 4-hydroxy-cyclobutenones are known to proceed through an initial ring-opening to form a vinylketene intermediate. wvu.edu This highly reactive intermediate can then undergo subsequent reactions, such as electrocyclic ring closure. wvu.edu DFT calculations can model this entire pathway, determining the activation energy for the ring-opening step and exploring the fate of the vinylketene.

Cycloadditions and Cyclobutylations : The mechanisms of cycloaddition reactions involving cyclobutenones have been studied computationally. researchgate.net These can be concerted (bonds form simultaneously) or stepwise (involving an intermediate). pku.edu.cn DFT can distinguish between these pathways by locating the relevant transition states. For a reaction like cyclobutylation, where a cyclobutane (B1203170) ring is formed, DFT can model the approach of the reactants and the formation of new carbon-carbon bonds, providing insight into the stereochemical outcome. acs.orgnih.gov For example, a DFT study on the stereoretentive formation of cyclobutanes from pyrrolidines identified a barrierless ring closure of a 1,4-biradical intermediate as the key step for stereocontrol. acs.org

Hydrogenation : The mechanism of hydrogenation of the C=C double bond can be investigated by modeling the approach of a hydrogen source (e.g., H₂) with a catalyst to the cyclobutenone. DFT can determine the most favorable pathway for hydrogen delivery and calculate the energy barriers associated with the process.

Table 2: Key Mechanistic Insights from DFT Studies on Related Systems

| Reaction Type | Mechanistic Feature | Computational Finding |

| Thermal Rearrangement | Ring-opening of 4-hydroxy-cyclobutenone | Proceeds via a high-energy vinylketene intermediate. wvu.edu |

| [4+2] Cycloaddition | Concerted vs. Stepwise Pathway | Diels-Alder reactions of cyclobutenones are typically found to be asynchronous concerted reactions. researchgate.net |

| Cyclobutane Formation | Stereoselectivity | The stereochemical outcome can be rationalized by comparing the energy barriers of different transition states leading to various stereoisomers. nih.gov |

When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers (diastereomers), DFT calculations can predict the major product. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product formed under kinetic control.

Regioselectivity : In reactions like Diels-Alder, where an unsymmetrical diene or dienophile is used, DFT can determine which regioisomer (e.g., ortho vs. meta) is favored. longdom.org Studies on substituted cyclobutenones show that the preferred regiochemistry is a result of a complex interplay between electronic effects and steric interactions in the transition state. longdom.orgmdpi.com

Diastereoselectivity : In many reactions, such as cycloadditions or nucleophilic additions to the carbonyl group, new stereocenters are formed. The preference for forming one diastereomer over another (e.g., endo vs. exo in Diels-Alder, or cis vs. trans in cyclobutylation) can be explained by the relative stabilities of the corresponding transition states. researchgate.net For example, DFT studies on silver-catalyzed cyclobutylation reactions have shown that diastereoselectivity is determined in the nucleophilic attack step, where stabilizing interactions like hydrogen bonding in one transition state can lower its energy relative to others. nih.gov

The substituents on the cyclobutenone ring—in this case, the hydroxyl (-OH) and two methyl (-CH₃) groups—have a profound impact on its reactivity. DFT allows for a systematic study of these effects.

Electronic Effects : The hydroxyl group is an electron-donating group through resonance, which can increase the electron density of the π-system. This influences the molecule's behavior as a dienophile in Diels-Alder reactions. Computational studies have shown that electron-donating substituents can affect the activation barriers and the stability of the resulting products. longdom.orgresearchgate.net

Steric Effects : The two methyl groups at the C4 position are sterically bulky. In reactions involving this center, these groups can hinder the approach of a reactant, favoring attack from the less hindered face of the molecule. In Diels-Alder reactions of 4,4-disubstituted cyclobutenones, steric hindrance can override electronic preferences, sometimes favoring the exo product over the typically preferred endo product. researchgate.net

By comparing the calculated energetics of reactions for the parent cyclobutenone versus the 3-Hydroxy-4,4-dimethyl substituted system, a quantitative measure of these substituent effects can be obtained. nih.gov

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

The energy and shape of the HOMO and LUMO can be readily calculated using DFT. The energy difference between the interacting HOMO and LUMO (the HOMO-LUMO gap) is inversely related to the reactivity; a smaller gap implies a more favorable interaction and a faster reaction. taylorandfrancis.com

Table 3: Principles of FMO Analysis

| Concept | Description | Application to Cyclobutenone Reactions |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor (nucleophile). wikipedia.org | In a reaction with an electrophile, the HOMO of the cyclobutenone system would be involved. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor (electrophile). wikipedia.org | In a Diels-Alder reaction, the LUMO of the cyclobutenone (dienophile) interacts with the diene's HOMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap between the interacting orbitals of the two reactants indicates higher reactivity. taylorandfrancis.com |

To understand where a molecule is most likely to react with electrophiles or nucleophiles, computational methods that visualize charge distribution are used.

Molecular Electrostatic Potential (MEP) : An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to a molecule's reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would be expected to show significant negative potential around the carbonyl and hydroxyl oxygen atoms, identifying them as sites for interaction with electrophiles or hydrogen bond donors. The hydrogen of the hydroxyl group would show a region of positive potential.

Mulliken Population Analysis : This is a method for calculating the partial atomic charge on each atom in a molecule. semanticscholar.org While the absolute values can be dependent on the theoretical method used, they provide a quantitative estimate of the local electron density. For the target molecule, Mulliken analysis would likely show a significant negative charge on the oxygen atoms and a positive charge on the carbonyl carbon, consistent with its electrophilic character. researchgate.net This data complements the qualitative picture provided by the MEP map.

Ab Initio Methods in Cyclobutenone Chemistry

Ab initio quantum chemistry methods are computational techniques founded on first principles, utilizing only physical constants, atomic numbers, and the positions of atoms as input to solve the electronic Schrödinger equation. wikipedia.org These methods are crucial for predicting molecular properties like electronic structures, energies, and geometries without reliance on empirical parameters. wikipedia.org The simplest form of ab initio calculation is the Hartree-Fock (HF) method, which considers the average effect of electron-electron repulsion. wikipedia.org More advanced, post-Hartree-Fock methods provide higher accuracy.

In the study of cyclobutenone and its related structures, ab initio methods have been instrumental in elucidating complex chemical processes. For instance, the photodynamics of cyclobutanone (B123998) have been simulated using the Ab Initio Multiple Cloning (AIMC) approach, a quantum-based methodology that uses Gaussian coherent states to model the quantum dynamics of nuclear wave functions. whiterose.ac.uk Such simulations are vital for interpreting experimental results from techniques like ultrafast electron diffraction (UED), which provides direct insight into structural dynamics in photoexcited molecules. whiterose.ac.uk

High-level ab initio studies have also been applied to understand the ring-opening reactions of related compounds. For the cyclobutene (B1205218) radical cation, computational chemistry has been essential for clarifying ambiguous experimental data. acs.org Methods including Hartree-Fock, density functional theory (DFT), and other correlated molecular orbital (MO) techniques have been used to investigate different reaction mechanisms, such as concerted or stepwise pathways. acs.org These studies have shown that for the cyclobutene radical cation, the ring-opening proceeds through a concerted, unsymmetric pathway. acs.org

| Ab Initio Method | Description | Application in Cyclobutene-related Chemistry |

|---|---|---|

| Hartree-Fock (HF) | A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It considers the average electron-electron repulsion. wikipedia.org | Used as a starting point for more complex calculations on systems like the cyclobutene radical cation to study its ring-opening. acs.org |

| Density Functional Theory (DFT) | A class of methods that calculates the electronic structure based on the electron density rather than the wavefunction. Becke3LYP is a common functional. | Applied to determine geometries, energies, and hyperfine coupling constants in the study of the cyclobutene radical cation ring-opening. acs.org |

| Ab Initio Multiple Cloning (AIMC) | A fully quantum dynamics methodology that uses multiple Gaussian coherent states to simulate nuclear wave functions. whiterose.ac.uk | Used to simulate the photodynamics of cyclobutanone to predict and interpret ultrafast electron diffraction (UED) patterns. whiterose.ac.uk |

| Coupled Cluster (CC) / QCISD(T) | High-accuracy post-Hartree-Fock methods that include electron correlation effects more rigorously. | Provide benchmark energy calculations for reaction pathways of cyclobutene derivatives. acs.org |

Understanding Non-Covalent Interactions and Supramolecular Assemblies of Cyclobutenone Derivatives

Supramolecular chemistry investigates the formation of complex and functional molecular assemblies held together by non-covalent interactions. fortunejournals.comresearchgate.net Unlike covalent bonds, these interactions are weaker and include forces such as hydrogen bonding, van der Waals forces, π-π interactions, and electrostatic forces. fortunejournals.com These reversible and dynamic interactions are fundamental to processes like molecular recognition and self-assembly. fortunejournals.comresearchgate.net

For a molecule like this compound, its structure offers specific functional groups capable of participating in significant non-covalent interactions. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl (C=O) group is an effective hydrogen bond acceptor. This donor-acceptor capability allows the molecule to form predictable hydrogen-bonded networks, which are crucial in the self-assembly of supramolecular structures.

In addition to hydrogen bonding, other forces contribute to the stability of potential supramolecular assemblies. Van der Waals forces, though individually weak, collectively play a significant role in molecular packing and recognition. Computational tools are essential for studying these complex systems. For example, Hirshfeld surface plot analysis is a technique used to visualize and quantify the different non-covalent interactions within a crystal structure, providing insight into how molecules self-assemble. nih.gov In related heterocyclic systems, studies have shown that N-H···O, C-H···O, C-H···π, and lone pair···π interactions can all act as driving forces in the formation of supramolecular structures. nih.gov

| Type of Interaction | Relevant Functional Groups on this compound | Potential Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl group (-OH) as a donor; Carbonyl group (C=O) as an acceptor. | Directs the formation of specific, ordered structures like chains or sheets, dominating the self-assembly process. nih.gov |

| Van der Waals Forces | Entire molecular framework, particularly the methyl (-CH3) groups and aliphatic ring. | Contribute to the overall stability of the molecular packing in the solid state. |

| Dipole-Dipole Interactions | Polar carbonyl (C=O) and hydroxyl (-OH) groups. | Influence the orientation of molecules within the assembly to maximize electrostatic attraction. fortunejournals.com |

| π-Interactions | The carbon-carbon double bond (C=C) in the cyclobutene ring. | Could participate in C-H···π or lone pair···π interactions, providing additional stability to the supramolecular architecture. nih.gov |

Computational Models for Organometallic Additions to Cyclobutenediones

Organometallic chemistry, which studies compounds with metal-carbon bonds, is critical in fields like catalysis. researchgate.net Computational modeling has become an indispensable tool for understanding the structure, properties, and reactivity of organometallic systems. researchgate.net Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), allow for the detailed investigation of organometallic interactions at an atomic level. researchgate.net

The addition of organometallic reagents to cyclobutenediones represents a significant class of reactions. Computational models are employed to predict reaction mechanisms, analyze transition states, and understand the electronic structure of intermediates. researchgate.net One of the key challenges in modeling these systems is accurately describing the complex metal-ligand interactions, which can involve both electron donation from the ligand to the metal and back-donation from the metal's d-orbitals into the ligand's π* orbitals. researchgate.net

For example, the reaction of metal-carbene complexes with cyclobutenediones has been studied to understand C-C bond insertion pathways. acs.org Computational models for such reactions must account for dynamic effects, including changes in the metal's oxidation state and coordination geometry throughout the catalytic cycle. researchgate.net Furthermore, the solvent environment can significantly influence the stability and reactivity of organometallic complexes, requiring the use of implicit or explicit solvent models in calculations to achieve accurate predictions. researchgate.net

| Computational Approach | Focus of Analysis | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, and transition state geometries. | Reaction mechanisms, activation barriers, thermodynamic stability of intermediates. researchgate.net |

| Molecular Dynamics (MD) | Dynamic behavior of the system over time, including solvent effects. | Conformational changes, ligand exchange rates, and the role of solvent molecules. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy treatment of the reaction center (QM) combined with a classical description of the surroundings (MM). | Accurate modeling of large systems, including enzyme-catalyzed organometallic reactions. |

Orbital Symmetry and Stereochemical Control in Pericyclic Reactions of Cyclobutenes

Pericyclic reactions are concerted chemical reactions that proceed through a cyclic transition state and are characterized by their high degree of stereoselectivity. The stereochemical outcome of these reactions is governed by the principle of the conservation of orbital symmetry. princeton.edu This principle states that the symmetry of the molecular orbitals involved must be maintained throughout the reaction pathway. princeton.edu

A key type of pericyclic reaction for the cyclobutene ring system is the electrocyclic reaction—the concerted cyclization of a conjugated π-electron system where one π-bond is converted into a ring-forming σ-bond. libretexts.org The stereochemistry of the ring-opening or ring-closing of cyclobutenes is determined by the symmetry of the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO). libretexts.org

The Woodward-Hoffmann rules, derived from orbital symmetry considerations, provide a powerful framework for predicting the outcome of these reactions. princeton.edu For the thermal ring-opening of a cyclobutene (a 4π-electron system), the reaction proceeds in a conrotatory fashion, where the termini of the breaking bond rotate in the same direction. princeton.edu Conversely, under photochemical conditions, the molecule is promoted to an excited state, changing the symmetry of the HOMO. libretexts.org This leads to a disrotatory ring-opening for a 4π-electron system, where the termini rotate in opposite directions. princeton.edulibretexts.org This precise control over stereochemistry makes pericyclic reactions exceptionally valuable in organic synthesis.

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |

|---|---|---|

| 4n (e.g., cyclobutene → butadiene) | Thermal (Δ) | Conrotatory |

| 4n (e.g., cyclobutene → butadiene) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., cyclohexadiene → hexatriene) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., cyclohexadiene → hexatriene) | Photochemical (hν) | Conrotatory |

Summary of Woodward-Hoffmann rules for electrocyclic reactions. princeton.edu

Applications of 3 Hydroxy 4,4 Dimethyl 2 Cyclobutenone and Its Derivatives As Building Blocks in Organic Synthesis

Synthesis of Complex Carbocyclic and Heterocyclic Ring Systems

The inherent ring strain of the cyclobutenone core is a key feature that chemists exploit to build more elaborate molecular frameworks. Through controlled pericyclic reactions, cyclobutenones serve as compact and efficient precursors to a variety of carbocyclic and heterocyclic systems.

Cyclobutenones are effective precursors for the synthesis of highly substituted aromatic compounds, including naphthalenes and phenols. nih.gov A common strategy involves the thermal 4π-electrocyclic ring-opening of a cyclobutenone to generate a reactive vinylketene intermediate. This intermediate can then undergo further reactions to build the aromatic system.

For instance, certain cyclobutenones can be converted into α-naphthols upon heating. nih.gov In a process reported by Mayr in 1975, cyclobutenones such as compound 29 were transformed quantitatively into the corresponding α-naphthols (30 ) when refluxed in cyclohexane. This transformation proceeds through the formation of vinylketene intermediates that subsequently cyclize to form the naphthalene (B1677914) core. nih.gov

A related and more recent approach involves the [4+2] cycloaddition (Diels-Alder reaction) of 2-pyrones, which can be derived from cyclobutenones, with aryne intermediates. elsevierpure.comrsc.org This method allows for the efficient synthesis of multisubstituted naphthalenes following a decarboxylative aromatization step. elsevierpure.comrsc.org

Table 1: Synthesis of Naphthalene Derivatives from Cyclobutenone Precursors

| Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Cyclobutenone 29 | Refluxing cyclohexane | α-Naphthol 30 | nih.gov |

The structural relationship between four-membered cyclobutenones and five- or six-membered heterocyclic rings like furanones and pyrones allows for synthetically valuable ring expansion reactions.

One method involves the oxidative ring expansion of 4-hydroxy-2-cyclobutenones to yield 2(5H)-furanones. researchgate.net Another powerful strategy for accessing 2-pyrones involves a palladium-catalyzed carbonylative cross-coupling of cyclobutenones with various organotin reagents. nih.gov In this process, the cyclobutenone undergoes oxidative addition to a palladium catalyst, followed by CO insertion and transmetallation. The resulting 4-acyl-2-cyclobutenone intermediate rapidly isomerizes to the thermodynamically more stable 2-pyrone structure. nih.gov This regioselective reaction provides a versatile route to 2,3,6-trisubstituted-2-pyrones. nih.gov

Similarly, cyclobutenediones can react with lithiated O-silyl cyanohydrins in a one-step process to afford substituted α-pyrones, demonstrating the utility of these four-membered rings as precursors to six-membered heterocycles. scilit.com

The vinylketene intermediate generated from the thermal ring-opening of cyclobutenones is a key player in cycloaddition reactions to form six-membered rings. nih.gov While the ultimate product is often an aromatic phenol (B47542), the reaction proceeds through a cyclohexadienone intermediate. This process involves the [2+2] cycloaddition of the vinylketene with an electron-rich alkyne to give a 4-vinyl cyclobutenone. nih.gov This is followed by another electrocyclic ring-opening to form a dienylketene, which then undergoes a 6π-electrocyclization to yield a cyclohexadienone. Tautomerization of this intermediate leads to the final phenol product. nih.gov This cascade of pericyclic reactions highlights the role of cyclobutenones in constructing substituted six-membered carbocyclic systems. nih.gov

Role as Bioisosteres and Scaffolds for Conformational Control in Molecular Design

The rigid and three-dimensional structure of the cyclobutane (B1203170) ring makes it an attractive scaffold in medicinal chemistry and molecular design. researchgate.net Its use can help to lock a molecule into a specific, biologically active conformation, a strategy known as conformational control. researchgate.netnih.gov This non-planarity allows molecules to "escape from flatland," which can improve properties like solubility and metabolic stability while providing a defined vector for substituents in three-dimensional space. researchgate.net

Derivatives of cyclobutenone are central to the structure of squaraine dyes. These dyes are characterized by a central electron-deficient four-membered oxocyclobutenolate core, derived from squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), flanked by two electron-donating groups. nih.gov

The synthesis of symmetrical squaraines typically involves the condensation of two equivalents of an electron-rich donor group (like N,N-dialkyl anilines or pyrroles) with one equivalent of squaric acid. nih.gov

Unsymmetrical squaraines, which contain two different donor groups, are generally synthesized from derivatives of squaric acid, such as 3,4-dialkoxy-cyclobut-3-ene-1,2-dione or 3,4-dichlorocyclobut-3-ene-1,2-dione. nih.gov A stepwise approach is used where one equivalent of the first donor group reacts to form a "semisquaraine" intermediate, which is then reacted with the second donor group to yield the final unsymmetrical dye. nih.gov The unique electronic structure of these dyes, dictated by the central cyclobutene (B1205218) moiety, gives them strong absorption in the visible and near-infrared regions, making them useful in materials for organic solar cells and bioimaging. core.ac.uknih.govntnu.no

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org One of the most rapid bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne, often referred to as tetrazine ligation. wikipedia.orgnih.gov

The inherent ring strain of cyclobutene derivatives makes them effective dienophiles for this reaction. nih.govnih.gov Studies have demonstrated that functionalized cyclobutene analogues can be synthesized and used as stable, small, and strained substrates for tetrazine ligation. nih.govnih.gov These cyclobutene derivatives react with tetrazines to label biomolecules, such as proteins, both in vitro and potentially in vivo. nih.gov The reaction kinetics can be monitored by observing the disappearance of the characteristic absorption peak of the tetrazine. nih.gov

Table 2: Kinetic Data for Tetrazine Ligation with Cyclobutene Derivatives

| Cyclobutene Derivative | Reactant | Second-Order Rate Constant (k₂) | Reference |

|---|---|---|---|

| Aryl-functionalized cyclobutenes | Tetrazine 12 | Varies based on substituent | nih.gov |

Precursors for Other Useful Organic Compounds

The strained four-membered ring of 3-hydroxy-4,4-dimethyl-2-cyclobutenone and its derivatives makes these compounds highly versatile and valuable precursors in organic synthesis. nih.gov Due to their inherent ring strain, cyclobutenones readily undergo ring-opening reactions under various conditions, including thermal, photochemical, and catalyst-mediated transformations. nih.gov This reactivity allows for the construction of complex molecular architectures and diverse classes of organic compounds that would be challenging to synthesize through other methods. nih.gov The electron-deficient enone moiety also allows for facile nucleophilic additions, further expanding their synthetic utility. nih.gov

A significant application of these cyclobutenone derivatives is in the synthesis of other cyclic systems through ring expansion and rearrangement reactions. For instance, rhodium-catalyzed C–C bond cleavage provides a reagent-free pathway for the ring expansion of cyclobutenones into poly-substituted cyclopentenones. utexas.edursc.org Furthermore, cascade reaction sequences initiated by the addition of nucleophiles, such as vinyllithium (B1195746) reagents, can lead to the formation of heavily functionalized cyclohexanones. nih.gov This transformation proceeds through a charge-accelerated 4π conrotatory ring opening to generate a triene intermediate, which subsequently undergoes a 6π ring closure to form the six-membered ring. nih.gov

Derivatives of 4-hydroxycyclobutenone are key intermediates in the synthesis of various heterocyclic compounds. For example, 4-alkynylcyclobutenols, which can be prepared from squaric acid derivatives, undergo thermal rearrangement to produce polysubstituted benzoquinones. nih.gov The reaction proceeds through a 4π-electrocyclic ring opening to form a vinylketene intermediate that subsequently cyclizes. nih.gov Similarly, other substituted cyclobutenones serve as precursors for substituted naphthols and hydroquinones through thermal or photochemical ring expansions. scispace.com

The gem-dimethylcyclobutane structural motif, present in this compound, is a common feature in numerous natural products. nih.govnih.gov Consequently, this compound and its derivatives are valuable starting materials for the total synthesis of these complex molecules. An enantioselective approach using readily available cyclobutenones allows for the synthesis of chiral 2,3-disubstituted cyclobutanones, which are key intermediates for natural products such as (+)-β-caryophyllene, (-)-raikovenal, and the (-)-rumphellanones. nih.gov

The transformations of this compound and its derivatives into other useful organic compounds are summarized in the table below.

| Starting Material Derivative | Reaction Type | Resulting Organic Compound(s) | Reference |

|---|---|---|---|

| Substituted Cyclobutenones | Rhodium-catalyzed C–C cleavage | Poly-substituted cyclopentenones | utexas.edursc.org |

| Cyclobutenone | Nucleophilic addition / Cascade reaction | Functionalized cyclohexanones | nih.gov |

| 4-Alkynylcyclobutenols | Thermal rearrangement / Electrocyclic ring opening | Polysubstituted benzoquinones | nih.gov |

| 4-Aryl/Alkenyl/Alkyl-4-hydroxycyclobutenones | Thermal/Photochemical ring expansion | Substituted naphthols and hydroquinones | scispace.com |

| Cyclobutenone | Enantioselective 1,4-conjugate addition | Chiral 2,3-disubstituted cyclobutanones | nih.gov |

| Chiral 2,3-disubstituted cyclobutanones | Multi-step total synthesis | gem-Dimethylcyclobutane natural products | nih.gov |

Q & A

Q. What are the common synthetic routes for 3-hydroxy-4,4-dimethyl-2-cyclobutenone, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions, such as reacting hydroxylamine derivatives with diketones. A typical protocol involves reacting this compound with amines in tetrahydrofuran (THF) at room temperature for 24 hours, followed by purification via silica gel chromatography (EtOAc eluent) to achieve yields up to 93% . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and temperature control to minimize side reactions.

Q. How can researchers characterize the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, δH (CDCl₃) signals at 1.15 ppm (3H, s) and 1.14 ppm (3H, s) confirm the dimethyl groups, while a singlet at 8.48 ppm (2H, s) indicates aromatic protons in derivatives. Mass spectrometry (ES+, m/z 476.0 and 478.0 MH⁺) validates molecular weight and isotopic patterns . Complementary techniques like IR spectroscopy and X-ray crystallography (if crystals are obtainable) further confirm functional groups and stereochemistry.

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies should assess degradation in solvents (e.g., DMSO, aqueous buffers) and under temperature extremes. For cyclobutenones, ring strain can lead to thermal decomposition or hydrolysis. Accelerated stability testing at 40°C/75% relative humidity over 4 weeks, with HPLC monitoring, is recommended. Storage in inert atmospheres (argon) at −20°C in amber vials minimizes photolytic and oxidative degradation .

Q. Which computational methods predict the reactivity of this compound in cycloaddition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity in Diels-Alder reactions. Solvent effects are incorporated using the polarizable continuum model (PCM). Software like Gaussian or ORCA provides insights into transition states and activation energies .

Q. How do researchers validate the purity of synthesized this compound?

Combustion analysis (%C, %H) and high-resolution mass spectrometry (HRMS) confirm elemental composition. Purity ≥95% is typically verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified using gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for derivatives of this compound?

Contradictions between experimental and theoretical NMR shifts often arise from solvent effects or conformational dynamics. Researchers should:

Q. What strategies mitigate low yields in stereoselective syntheses involving this compound?

Poor yields may stem from steric hindrance from the dimethyl groups or competing pathways. Solutions include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry.

- Employing Lewis acids (e.g., BF₃·OEt₂) to polarize carbonyl groups and accelerate nucleophilic attacks.

- Screening catalysts like organocatalysts or transition-metal complexes (e.g., Ru-based) for asymmetric induction .

Q. How do researchers reconcile discrepancies in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration thresholds). To address this:

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions versus nucleophilic substitutions?

Cyclobutenones undergo [4+2] cycloadditions due to ring strain and electron-deficient π-systems. Nucleophilic substitutions are less favored unless activated by electron-withdrawing groups (EWGs). Kinetic studies (e.g., stopped-flow UV-Vis) and Hammett plots (σ values) quantify substituent effects. Transition-state modeling (IRC calculations) differentiates concerted vs. stepwise mechanisms .

Q. How can open-data principles be applied to this compound research while ensuring reproducibility?

Researchers should:

- Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Figshare.

- Share synthetic protocols via platforms like protocols.io , including failed attempts.

- Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for metadata. Ethical considerations include anonymizing proprietary data and adhering to GDPR for collaborative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.